molecular formula C15H16N4O2 B2841803 5-[5-(1H-Imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)pyrazole CAS No. 2580206-61-5

5-[5-(1H-Imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)pyrazole

Cat. No. B2841803
CAS RN: 2580206-61-5
M. Wt: 284.319
InChI Key: RCCFZBFFHAYPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

A novel aromatic diamine containing imidazole, furan and benzamide units in the side chain was successfully synthesized via direct condensation of 2- [5- (4-aminophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole with 3,5-dinitrobenzoyl chloride and following reduction in the dinitro compound .


Chemical Reactions Analysis

The synthesis of imidazole and furan compounds involves a series of chemical reactions, including condensation and reduction .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

  • Catalytic Synthesis and Antioxidant Potential :

    • A study by Prabakaran, Manivarman, and Bharanidharan (2021) explored the synthesis of novel chalcone derivatives, which includes compounds structurally similar to the one . These derivatives demonstrated potential as antioxidants, as indicated by in vitro studies and supported by molecular docking, ADMET, QSAR, and bioactivity studies (Prabakaran, Manivarman, & Bharanidharan, 2021).
  • Antimicrobial Activity :

    • Research by Idhayadhulla, Kumar, and Abdul (2012) synthesized new series of pyrazole and imidazole derivatives, closely related to the compound . These synthesized compounds were screened for antimicrobial activity (Idhayadhulla, Kumar, & Abdul, 2012).
  • Chemical Synthesis and Reactions :

    • Şener et al. (2002) conducted a study focusing on the synthesis and reactions of various derivatives of 1H-pyrazole-3-carboxylic acid, a compound structurally related to the one . This study provides insights into the synthetic routes and potential applications of these compounds (Şener et al., 2002).
  • Crystal Structures :

    • A study by Borisova et al. (2016) analyzed the stereochemical peculiarities of compounds structurally similar to "5-[5-(1H-Imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)pyrazole". The research focused on understanding their crystal structures, which can inform their potential applications in various scientific fields (Borisova et al., 2016).
  • Electronic Configuration in Iron(II) Porphyrinates :

    • Research by Hu et al. (2010) explored the electronic configuration of pyrazole-ligated iron(II) porphyrinates. Pyrazole, an isomer of imidazole and structurally similar to the compound , showed similarities in coordination abilities to iron(II) (Hu et al., 2010).

Mechanism of Action

The mechanism of action of imidazole compounds is diverse and depends on their chemical structure. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

The safety and hazards of imidazole compounds depend on their specific chemical structure. Some imidazole compounds are used in commercially available drugs due to their therapeutic potential .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, indicating their potential for the development of novel drugs .

properties

IUPAC Name

5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-2-10-20-14(3-1)19-11(6-7-18-19)12-4-5-13(21-12)15-16-8-9-17-15/h4-9,14H,1-3,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCFZBFFHAYPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=CC=N2)C3=CC=C(O3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5-(1H-Imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.